N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Description
N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a urea derivative featuring a pyrazole core substituted with a 3-chlorophenyl group and a 4-methylbenzyl moiety. The compound’s structure combines a urea linker (-NH-C(=O)-NH-) with a 3,5-dimethylpyrazole ring, which is further functionalized at the 1-position with a 4-methylbenzyl group.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-13-7-9-16(10-8-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-6-4-5-17(21)11-18/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNYQRKTIJVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves the reaction of 3-chloroaniline with 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity N-(3-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Pyrazole Cores
N-(3-chloro-4-methylphenyl)-N'-{1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}urea
- Structural Differences : Replaces the 4-methylbenzyl group with a 2-fluorophenylmethyl substituent.
- Impact : The fluorine atom increases electronegativity, reducing logP (4.97 vs. ~4.9) and enhancing dipole interactions. This modification may improve selectivity for targets sensitive to halogen bonding .
N-{1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-N'-(2,4-dimethoxyphenyl)urea
- Structural Differences : Features a 2-chlorophenylmethyl group and a 2,4-dimethoxyphenyl substituent.
N-(4-chlorophenyl)-N’-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea
- Structural Differences : Substitutes the pyrazole core with a thiazole ring and a naphthyl group.
- Impact : The thiazole ring introduces sulfur-mediated interactions, while the naphthyl group enhances aromatic stacking, likely increasing binding affinity for hydrophobic pockets in enzymes .
Urea Derivatives with Varied Aromatic Substitutions
N-(3-chlorophenyl)-N'-(4-methylphenyl)urea
- Structural Differences : Lacks the pyrazole core, featuring direct urea linkage between 3-chlorophenyl and 4-methylphenyl groups.
- Impact : Absence of the pyrazole ring reduces steric bulk, increasing conformational flexibility. This simpler structure may lead to lower target specificity but higher synthetic accessibility .
- Activity : Demonstrated moderate antimicrobial activity against B. mycoides but lower efficacy against E. coli .
N-(4-chloro-3-nitrophenyl)-N’-(3-chlorophenyl)urea
- Structural Differences : Incorporates a nitro group on the phenyl ring.
- This could lead to higher cytotoxicity but also instability .
Non-Urea Pyrazole Analogs
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Structural Differences : Replaces the urea linker with a ketone group.
- Impact : The ketone reduces hydrogen-bonding capacity, lowering solubility and altering interactions with polar targets. However, derivatives of this compound showed significant antimicrobial activity, particularly against gram-positive bacteria (B. mycoides) .
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide
- Structural Differences : Uses an amide linker and a nitro-substituted pyrazole.
- Impact : The nitro group may confer redox activity, while the amide linker enhances metabolic stability compared to urea. This compound’s mechanism involves receptor modulation via chloro and methyl groups .
Key Comparative Data
Research Findings and Implications
- Antimicrobial Activity : Pyrazole-urea hybrids (e.g., ) show enhanced activity against gram-positive bacteria, likely due to interactions with bacterial cell membranes or enzymes. The target compound’s 4-methylbenzyl group may improve penetration through lipid bilayers .
- Structural Stability : Urea linkers generally offer higher metabolic stability than amides or esters, but nitro-substituted analogs (e.g., ) may face oxidative degradation .
- Design Recommendations: Introducing electron-withdrawing groups (e.g., Cl, NO₂) on aromatic rings enhances target affinity, while methoxy or fluorine substitutions optimize solubility and selectivity .
Biological Activity
N-(3-chlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C22H19ClN6O, and it features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and dimethyl groups contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promise particularly in cancer research.
Anticancer Activity
A significant body of research highlights the anticancer properties of pyrazole derivatives. For instance, studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| B | U-937 | 2.41 | Cell cycle arrest at G1 phase |
| C | HeLa | 1.93 | Induction of apoptosis |
The mechanisms by which this compound exerts its effects are multifaceted:
- Apoptosis Induction : Flow cytometry analyses have shown that this compound can trigger apoptotic pathways in cancer cells, leading to increased caspase-3/7 activity .
- Cell Cycle Arrest : The compound has been observed to arrest cell proliferation in the G1 phase, which is critical for preventing cancer cell division and growth .
- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, indicating potential for high binding affinity and specificity .
Case Studies
Several case studies provide further insight into the biological efficacy of this compound:
- Study on MCF-7 Cells : In a controlled study, this compound was tested against MCF-7 cells. Results indicated an IC50 value of 0.65 µM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Preliminary in vivo evaluations have suggested that this compound may inhibit tumor growth in xenograft models, although further studies are required to confirm these findings and elucidate the underlying mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
